molecular formula C11H11N3OS B12639782 N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide CAS No. 918813-25-9

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B12639782
CAS No.: 918813-25-9
M. Wt: 233.29 g/mol
InChI Key: FMKJVZUAIRIJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide (CAS 918813-25-9) is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This phenylglycinamide derivative has been identified in patent literature as a selective inhibitor of Factor VIIa, positioning it as a potential candidate for anticoagulation and anti-thrombosis research . The compound features a thiazolidine core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological activities . Its calculated physicochemical properties include a LogP of 1.3, one hydrogen bond donor, and three hydrogen bond acceptors, which are relevant parameters for early-stage drug discovery . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are directed to consult the relevant patent (US7456195B2) for comprehensive biological data and synthetic details .

Properties

CAS No.

918813-25-9

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C11H11N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,8H2,(H,13,15)

InChI Key

FMKJVZUAIRIJQT-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

A one-pot synthesis approach has been described that involves the condensation of substituted aromatic aldehydes with cysteine derivatives. This method typically includes the following steps:

  • Reactants : L-cysteine or its derivatives, substituted aromatic aldehydes, and an appropriate base (e.g., sodium bicarbonate).
  • Reaction Conditions : The reaction is carried out in an aqueous medium at room temperature.
  • Yield : This method has shown yields ranging from 40% to 90%, depending on the substituents used on the aromatic aldehyde.

Method B: Refluxing with Dimethyl N-cyanodithiocarbonate

This method involves refluxing dimethyl N-cyanodithiocarbonate with cysteamine in ethanol:

  • Reactants : Dimethyl N-cyanodithiocarbonate and cysteamine.
  • Conditions : The reaction is performed in ethanol under reflux conditions.
  • By-products : This method has been noted for producing methyl mercaptan as a by-product, raising safety and environmental concerns.

Method C: Aqueous Base Treatment

An alternative approach utilizes an aqueous sodium hydroxide solution:

  • Reactants : Cysteamine hydrochloride, dimethyl N-cyanimidocarbonate, and sodium hydroxide.
  • Conditions : The reaction occurs at a pH of 10-11 and can be conducted at temperatures ranging from 0 °C to 70 °C.
  • Yield and Purity : This method may yield products with varying purity levels, necessitating further purification steps such as recrystallization.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting key aspects such as reactants, conditions, yields, and by-products.

Method Reactants Conditions Yield (%) By-products
One-Pot Synthesis L-cysteine derivatives + aromatic aldehydes Aqueous medium, RT 40-90 None noted
Refluxing Dimethyl N-cyanodithiocarbonate + cysteamine Ethanol, reflux Moderate Methyl mercaptan
Aqueous Base Treatment Cysteamine hydrochloride + dimethyl N-cyanimidocarbonate + NaOH pH 10-11, 0-70 °C Variable Contaminants possible

Discussion of Findings

The choice of preparation method significantly affects the yield and purity of this compound. The one-pot synthesis is advantageous due to its simplicity and higher yields without toxic by-products. In contrast, methods involving reflux conditions may lead to environmental and safety issues due to hazardous by-products like methyl mercaptan.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidine derivatives, including N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide, exhibit significant anticancer activity. These compounds have been shown to selectively target cancer cells while minimizing damage to normal cells. For instance, studies have demonstrated that thiazolidinone amides can effectively disrupt cancer cell viability at lower concentrations compared to non-cancerous cells, making them promising candidates for cancer therapy .

Case Study:
In a study involving the MCF-7 breast cancer cell line, several derivatives of thiazolidine compounds were synthesized and evaluated for their cytotoxicity using the MTT assay. Four derivatives showed moderate to strong anticancer activity with IC50 values ranging from 1 to 7 µM, indicating their potential as effective anticancer agents .

Compound IC50 (µM) Activity
D-15Moderate Activity
D-64Strong Activity
D-152Strong Activity
D-163Moderate Activity

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties against various pathogens. The thiazole moiety present in the compound contributes significantly to its biological activity, making it effective against both Gram-positive and Gram-negative bacteria.

Case Study:
Research has shown that thiazolidine derivatives exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, compounds with electron-withdrawing groups at specific positions on the thiazolidine scaffold displayed enhanced antimicrobial activity .

Bacterial Strain MIC (µg/mL) Activity Level
S. aureus25Excellent
E. coli50Good
P. aeruginosa30Moderate

Future Directions and Research Opportunities

Given the promising results from current studies, further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity will aid in optimizing these compounds for therapeutic use.
  • In Vivo Studies: Conducting animal studies will provide insights into the pharmacokinetics and potential side effects of these compounds.
  • Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents could enhance its anticancer and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Features :

  • Contains a thiazolidine ring with a nicotinoyl substituent and cyanoimine group.
  • The conjugated system may enhance stability compared to the saturated thiazolidine in the target compound.

Key Differences :

Linomide (Quinoline-3-carboxamide)

Structural Features :

  • Quinoline core with a carboxamide side chain.

Key Differences :

  • The quinoline scaffold provides aromaticity and π-stacking capability absent in thiazolidines. This may result in distinct target selectivity compared to thiazolidine carboxamides.

PT 1-9 and PT 1-8 (Thiazolidine-3-carboxamides)

Structural Features :

  • PT 1-9: 5-(4-chlorophenyl)-N-4-oxo-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide.
  • PT 1-8: (4RS,5RS)-5-(4-chlorophenyl)-N-4-hydroxycyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide.

Physicochemical Properties :

  • Soluble in organic solvents (n-hexane, methanol, dichloromethane), suggesting moderate hydrophobicity .

Key Differences :

  • Substituents on the thiazolidine ring (chlorophenyl, methyl, oxo/hydroxycyclohexyl) likely modulate steric and electronic effects compared to the 3-cyanophenyl group in the target compound. These variations could influence receptor affinity or metabolic stability.

Berotralstat (Plasma Kallikrein Inhibitor)

Structural Features :

  • Pyrazole-carboxamide core with a 3-cyanophenyl substituent.
  • Contains a trifluoromethyl group, enhancing lipophilicity and target binding.

Key Differences :

N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Structural Features :

  • Pyrrolidine ring (five-membered, saturated, nitrogen-containing) with a 3-chlorophenyl group.

Key Differences :

  • The chloro substituent is less electron-withdrawing than cyano, possibly diminishing interactions with polar biological targets .

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Solubility Reported Bioactivity
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide Thiazolidine 3-Cyanophenyl Not reported Inferred enzyme inhibition
PT 1-9 Thiazolidine 4-Chlorophenyl, methyl, oxocyclohexyl Organic solvents Not reported
Linomide Quinoline Hydroxyl, methyl Water-soluble (polar) Antiangiogenic
Berotralstat Pyrazole 3-Cyanophenyl, trifluoromethyl Moderate (salt form) Plasma kallikrein inhibition

Research Findings and Implications

  • Thiazolidine vs. Pyrrolidine/Quinoline: The sulfur atom in thiazolidine may enhance binding to cysteine-rich enzyme active sites, whereas quinoline/pyrazole cores favor aromatic interactions .
  • Substituent Effects: The 3-cyanophenyl group in Berotralstat and the target compound likely improves target affinity over chlorophenyl analogs (e.g., PT 1-9) due to stronger electron-withdrawing effects .
  • Solubility Trends : Thiazolidine carboxamides (e.g., PT 1-9) exhibit moderate solubility in organic solvents, suggesting suitability for lipid-rich environments .

Biological Activity

N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈N₂OS
  • Molecular Weight : Approximately 233.29 g/mol
  • Structural Features : The compound contains a thiazolidine ring and a cyanophenyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

PathogenActivity Observed
Staphylococcus aureusSignificant inhibition (MIC 25 μg/mL)
Escherichia coliModerate inhibition (MIC 50 μg/mL)
Pseudomonas aeruginosaNotable inhibition (MIC 30 μg/mL)

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Interaction Studies

Research indicates that this compound can interact with various biological targets. Interaction studies typically involve:

  • Binding Affinity Tests : Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays : Measuring the compound's effect on biological processes, such as enzyme activity or cell signaling pathways.

These studies are crucial for understanding the mechanisms through which this compound exerts its biological effects.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results demonstrated that this compound exhibited comparable activity to established antibiotics against common bacterial strains .

Case Study 2: Cytotoxic Activity

Another study focused on the cytotoxic effects of thiazolidine derivatives on cancer cell lines. This compound was tested against prostate cancer cells and showed promising results in inhibiting cell proliferation . The study highlighted the importance of structural modifications in enhancing the cytotoxic activity of thiazolidine derivatives.

Q & A

Basic: What are the common synthetic routes for N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide, and what analytical methods validate its purity and structure?

Answer:
The synthesis typically involves amide bond formation between a thiazolidine carboxylic acid derivative and 3-cyanophenylamine. A representative method (adapted from analogues) includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) in a polar aprotic solvent like DMF or THF.
  • Step 2 : Reaction with 3-cyanophenylamine under inert atmosphere, followed by purification via column chromatography .
    Validation :
  • NMR (1H/13C): Confirms regiochemistry and absence of unreacted intermediates. For example, the thiazolidine ring protons appear as distinct multiplets (~δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the expected m/z.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiazolidine ring puckering) using programs like SHELXL .

Basic: How is the crystal structure of this compound determined, and which software tools are typically employed?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Using a diffractometer (Mo/Kα radiation) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Programs like SHELXD (for direct methods) or SHELXS (for Patterson maps) resolve phase problems .
  • Refinement : SHELXL refines positional and thermal parameters, with validation via R-factors (<0.05 for high-quality data) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic effects .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., PI3K inhibition vs. cytotoxicity)?

Answer: Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., Huh-7 vs. HEK293) to assess selectivity .
  • Pathway Profiling : Use phosphoproteomics (e.g., Western blotting for Akt/mTOR phosphorylation) to confirm target engagement .
  • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
  • Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify key interactions with PI3K isoforms .

Advanced: How can computational methods predict the compound’s interaction with biological targets, and what experimental validations are required?

Answer:

  • Docking Studies : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions. Focus on hydrogen bonding with kinase catalytic residues (e.g., Lys802 in PI3Kγ) .
  • MD Simulations : Assess binding stability over 100+ ns trajectories; RMSD <2 Å indicates stable complexes.
  • Validation :
    • SPR/BLI : Measure binding kinetics (ka/kd) to confirm predicted affinity.
    • Mutagenesis : Replace key residues (e.g., Asp841 in PI3K) to disrupt binding, validating computational predictions .

Advanced: What challenges arise in refining crystal structures with twinning or low-resolution data?

Answer:

  • Twinning : Common in monoclinic systems. Use PLATON’s TwinRotMat to deconvolute overlapping reflections. SHELXL’s TWIN/BASF commands refine twin fractions .
  • Low Resolution (>2.5 Å):
    • Restraints : Apply geometry constraints (e.g., bond lengths/angles) to prevent overfitting.
    • Density Modification : Programs like PARROT improve electron density maps via solvent flattening .
  • Validation : Check Rfree values and Ramachandran plots (≥90% in favored regions) .

Advanced: How is the stereochemical integrity of the thiazolidine ring confirmed during synthesis?

Answer:

  • Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10) .
  • VCD Spectroscopy : Compares experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configuration.
  • X-ray Anomalous Dispersion : Uses Cu Kα radiation to resolve Flack parameters (e.g., values near 0 confirm correct enantiomer) .

Basic: What safety protocols are recommended for handling this compound, given limited GHS data?

Answer:

  • Default Precautions : Assume acute toxicity (Category 4) and use PPE (gloves, goggles, fume hood).
  • Waste Disposal : Incinerate via EPA-approved hazardous waste facilities.
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and rinse with ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.